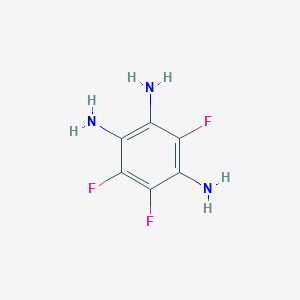
3,5,6-Trifluorobenzene-1,2,4-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trifluorobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H5F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 3, 5, and 6, and three amino groups are attached at positions 1, 2, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluorobenzene-1,2,4-triamine typically involves multiple steps. One common method starts with the nitration of 1,2,4-trifluorobenzene to form 3,5,6-trifluoronitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluorobenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with fewer amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3,5,6-Trifluorobenzene-1,2,4-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3,5,6-Trifluorobenzene-1,2,4-triamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: A simpler analog with only fluorine atoms and no amino groups.
2,4,6-Trifluoroaniline: Contains fluorine atoms and a single amino group.
1,3,5-Triazine-2,4,6-triamine: A triazine derivative with similar amino group substitution.
Uniqueness
3,5,6-Trifluorobenzene-1,2,4-triamine is unique due to the combination of fluorine and amino groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific reactivity and binding characteristics .
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3,5,6-trifluorobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H6F3N3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H2 |
InChI Key |
CLFRURBCTPGGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)N)F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















